molecular formula C12H10N4O B11880009 6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 63218-97-3

6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11880009
CAS No.: 63218-97-3
M. Wt: 226.23 g/mol
InChI Key: GDRYDGNFOGICRB-UHFFFAOYSA-N
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Description

6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure with a methylpyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Methylpyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63218-97-3

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(6-methylpyridin-3-yl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C12H10N4O/c1-7-2-3-8(6-13-7)10-5-4-9-11(14-10)15-16-12(9)17/h2-6H,1H3,(H2,14,15,16,17)

InChI Key

GDRYDGNFOGICRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C(C=C2)C(=O)NN3

Origin of Product

United States

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